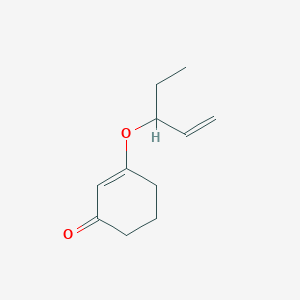
3-Pent-1-en-3-yloxycyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pent-1-en-3-yloxycyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring bonded to a pentenyl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-penten-1-ol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the carbonyl group of the ketone to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the cyclohexene and pentenyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ether linkage can be susceptible to nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted ethers.
Aplicaciones Científicas De Investigación
3-Pent-1-en-3-yloxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the double bonds, which can participate in various chemical reactions. The ether linkage also provides a site for potential interactions with other molecules, influencing the compound’s overall reactivity and properties.
Comparación Con Compuestos Similares
3-Phenylcyclohex-2-en-1-one: Similar structure but with a phenyl group instead of a pentenyl group.
1-Penten-3-one: Lacks the cyclohexene ring, making it less complex.
Cyclohex-3-en-1-ol: Contains a hydroxyl group instead of an ether linkage.
Uniqueness: 3-Pent-1-en-3-yloxycyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring and a pentenyl ether linkage, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalization possibilities, making it valuable in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-pent-1-en-3-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h3,8,10H,1,4-7H2,2H3 |
Clave InChI |
NNMSEQZRLKSSTN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=C)OC1=CC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
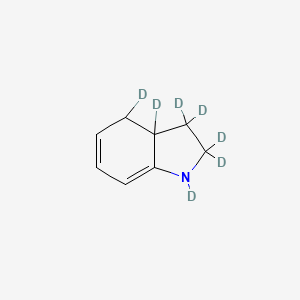

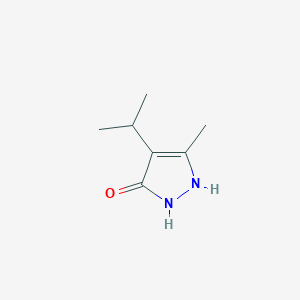
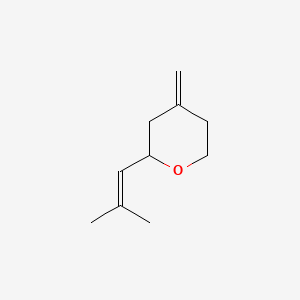

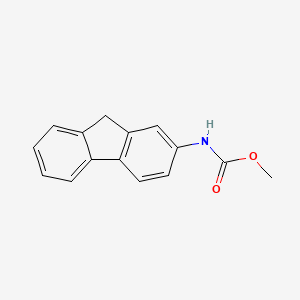
![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)
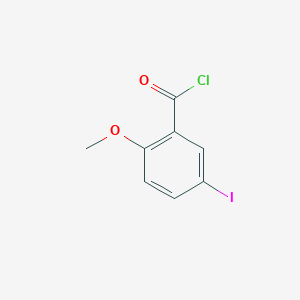
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
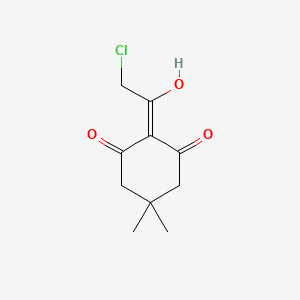

![2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B13946695.png)
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
